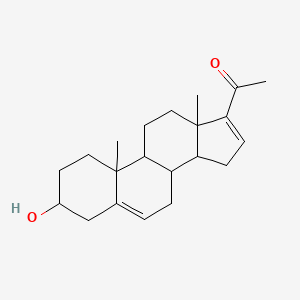

Pregna-5,16-dien-20-one, 3beta-hydroxy-

Description

Nomenclature and Chemical Identity in Scholarly Contexts

In scientific literature and chemical databases, Pregna-5,16-dien-20-one, 3beta-hydroxy- is identified by several names and reference numbers, which is common for complex organic molecules. The systematic IUPAC name is (3β)-3-hydroxypregna-5,16-dien-20-one. pharmaffiliates.comsigmaaldrich.com However, it is frequently referred to by common or trivial names such as 16-Dehydropregnenolone (B108158) (16-DPA). pharmaffiliates.comchemicalbook.comnist.gov This variety in nomenclature necessitates a clear understanding of its chemical identity to avoid ambiguity in research contexts.

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | (3β)-3-Hydroxypregna-5,16-dien-20-one | pharmaffiliates.comsigmaaldrich.com |

| CAS Registry Number | 1162-53-4 | pharmaffiliates.comnist.govscbt.com |

| Molecular Formula | C₂₁H₃₀O₂ | nist.govscbt.com |

| Molecular Weight | 314.46 g/mol | pharmaffiliates.comchemicalbook.comnist.gov |

| Common Synonyms | 16-Dehydropregnenolone, 16-DPA, 3β-Hydroxypregna-5,16-dien-20-one, Pregnadienolone | pharmaffiliates.comchemicalbook.comnist.govscbt.comepa.gov |

Historical Perspective of Pregnane (B1235032) Steroid Research

The history of pregnane steroid research is deeply intertwined with the broader history of steroid hormones. The 1930s are often called the "Decade of the Sex Hormones," a period when the structures of key hormones like progesterone (B1679170), testosterone (B1683101), and estrogens were determined. acs.orginventionandtech.com Initially, the production of these hormones was exceedingly expensive as it relied on extraction from animal sources. For instance, progesterone, a pregnane steroid crucial for pregnancy, was valuable for treating menstrual disorders but its high cost limited its use. acs.orgresearchgate.net

A monumental breakthrough came in the late 1930s and early 1940s with the work of American chemist Russell Earl Marker. wikipedia.orgyoutube.com Marker developed a three-step chemical degradation process, now famously known as the "Marker Degradation," to synthesize progesterone from plant-based steroids called sapogenins. acs.orgwikipedia.orgacs.org He discovered that diosgenin (B1670711), a sapogenin found in abundance in Mexican yams (Dioscorea species), could be economically converted into progesterone. researchgate.netwikipedia.orgyoutube.com This discovery was revolutionary, establishing Mexico as a global hub for steroid production and making essential steroid hormones, including cortisone (B1669442) and contraceptives, widely accessible for the first time. acs.orgwikipedia.orgyoutube.com The Marker Degradation process yields Pregna-5,16-dien-20-one, 3beta-hydroxy- (or its acetate (B1210297) derivative) as a crucial intermediate from diosgenin, cementing the compound's place in the history of steroid manufacturing. acs.orggoogle.com

Research Significance of Pregna-5,16-dien-20-one, 3beta-hydroxy- as a Key Intermediate and Research Compound

The primary research significance of Pregna-5,16-dien-20-one, 3beta-hydroxy-, often referred to as 16-dehydropregnenolone in synthesis literature, lies in its role as a versatile intermediate. pharmaffiliates.comchemicalbook.com It is a pivotal precursor in the industrial synthesis of numerous steroid hormones.

A major application is its conversion to Dehydroepiandrosterone (B1670201) (DHEA). google.comgoogle.com DHEA is an important endogenous steroid hormone from which androgens and estrogens are synthesized. wikipedia.orgresearchgate.net The synthesis involves the conversion of 16-dehydropregnenolone acetate (the acetylated form of Pregna-5,16-dien-20-one, 3beta-hydroxy-) to its oxime, followed by a Beckmann rearrangement and subsequent hydrolysis to yield DHEA. google.com

The research applications of this compound extend beyond its role as a synthetic intermediate. Studies have investigated its own biological properties. For example, research has pointed to 16-Dehydropregnenolone as a novel antihyperlipidemic agent. chemicalbook.comveeprho.com One study demonstrated that it could lower serum cholesterol by up-regulating key hepatic genes involved in cholesterol metabolism in hyperlipidemic hamsters. veeprho.com This suggests that Pregna-5,16-dien-20-one, 3beta-hydroxy- is not just a stepping stone to other steroids but also a compound of interest for developing new therapeutic agents. chemicalbook.com

The following table lists some of the key steroids synthesized from this intermediate and its primary research applications.

| Product/Application | Description | Source(s) |

| Dehydroepiandrosterone (DHEA) | A key intermediate in the synthesis of sex hormones (androgens and estrogens). The synthesis from 16-dehydropregnenolone acetate is a well-established industrial process. | google.comgoogle.com |

| Progesterone | While the original Marker Degradation aimed for progesterone, modern syntheses often proceed through DHEA. | acs.orgwikipedia.org |

| Antihyperlipidemic Research | Investigated for its potential to lower cholesterol levels by modulating genes involved in cholesterol metabolism. | chemicalbook.comveeprho.com |

Properties

IUPAC Name |

1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFRRPUBVUAHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modifications of Pregna 5,16 Dien 20 One, 3beta Hydroxy

Biosynthetic Pathways and Precursors

The formation of Pregna-5,16-dien-20-one, 3beta-hydroxy- is closely linked to the metabolic pathways of primary steroid hormones and the degradation of plant-derived steroidal sapogenins.

Origin from Naturally Occurring Steroids (e.g., Pregnenolone (B344588), Diosgenin)

Pregna-5,16-dien-20-one, 3beta-hydroxy- is not a primary product of steroidogenesis but is derived from key precursor steroids. Pregnenolone (3β-Hydroxy-5-pregnen-20-one) is a foundational C21 steroid from which a variety of steroid hormones are synthesized. medchemexpress.com The introduction of a double bond at the C16-C17 position transforms pregnenolone into 16-dehydropregnenolone (B108158). This transformation is a critical step in the synthesis of various steroid derivatives. For instance, synthetic schemes often start with pregnenolone to produce more complex molecules, such as [17(20)E]- and [17(20)Z]-isomeric 3β-hydroxy-pregna-5,17(20)-dien-21-oyl amides. nih.gov

Another significant precursor is diosgenin (B1670711), a steroidal sapogenin found in plants like yams. The degradation of diosgenin and related spirostanes, such as tigogenin, provides a pathway to bisnorcholanic lactones, which are structurally related to pregnane (B1235032) derivatives. nih.gov The degradation of these natural products is a viable, though often complex, alternative to total synthesis for obtaining the pregnadiene skeleton.

| Precursor | Type | Significance |

|---|---|---|

| Pregnenolone | Endogenous Steroid | Direct precursor in many synthetic routes to 16-dehydropregnenolone and its derivatives. medchemexpress.comnih.gov |

| Diosgenin/Tigogenin | Plant-derived Sapogenin | Source for steroidal skeletons through degradation, providing an alternative to total synthesis for related pregnane structures. nih.gov |

Proposed Metabolic Routes Involving Pregna-5,16-dien-20-one, 3beta-hydroxy-

The metabolic fate of pregnenolone is highly regulated by specific enzymes, and understanding these pathways provides context for how Pregna-5,16-dien-20-one, 3beta-hydroxy- might be situated within steroid metabolism. In rat ovarian corpora lutea, pregnenolone metabolism is a key control point for progesterone (B1679170) synthesis. nih.govnih.gov Two primary enzymes dictate its conversion: 3β-hydroxy-Δ⁵-steroid dehydrogenase (3β-HSD) and 20α-hydroxy steroid dehydrogenase (20α-HSD). nih.gov

3β-HSD converts pregnenolone to progesterone. nih.gov Concurrently, 20α-HSD can reduce the 20-keto group of pregnenolone to form pregn-5-ene-3β,20α-diol. nih.govnih.gov This diol can then be acted upon by 3β-HSD to yield 20α-hydroxypregn-4-en-3-one. nih.govnih.gov The relative activities of these enzymes and the availability of their respective coenzymes, NAD⁺ and NADPH, determine the metabolic flow. nih.gov A sharp increase in 20α-HSD activity can redirect pregnenolone metabolism away from progesterone production. nih.govnih.gov While not directly stating the metabolism of Pregna-5,16-dien-20-one, 3beta-hydroxy-, these pathways illustrate the enzymatic machinery available to process pregnane-type steroids.

| Enzyme | Function in Pregnenolone Metabolism | Coenzyme |

|---|---|---|

| 3β-hydroxy-Δ⁵-steroid dehydrogenase (3β-HSD) | Converts the 3β-hydroxyl group to a 3-keto group and isomerizes the Δ⁵ bond. nih.gov | NAD⁺ nih.gov |

| 20α-hydroxy steroid dehydrogenase (20α-HSD) | Reduces the 20-keto group to a 20α-hydroxyl group. nih.govnih.gov | NADPH nih.gov |

Synthetic Methodologies and Chemical Derivatization

The synthesis of Pregna-5,16-dien-20-one, 3beta-hydroxy- and its derivatives relies on established and modern organic chemistry techniques, often involving multiple steps and strategic functional group manipulations.

Classical and Contemporary Synthetic Routes to the Core Structure

Creating the pregna-5,16-diene core structure often begins with a more saturated steroid like pregnenolone. A facile synthesis of related structures, such as 21-nitrogen substituted pregna-5,17(20)-dienes, starts from pregnenolone. nih.gov A key step in such syntheses is the transformation of the pregnenolone acetate (B1210297) to introduce functionality at C17 and C21, for example, creating a 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one intermediate. nih.gov

Another important reaction for modifying the C16-C17 region is the Michael addition. This reaction has been used to add various side chains to the 16α-position of pregn-16-en-20-one derivatives, which is a key strategy for creating analogues with different properties. researchgate.net Furthermore, the acetylated form of the title compound, known as diene acetate, serves as a crucial intermediate in the industrial synthesis of various corticosteroid drugs. google.com

| Reaction Type | Description | Example Application |

|---|---|---|

| Halogenation/Substitution | Introduction of leaving groups (e.g., bromine, iodine) at specific positions to facilitate further reactions. | Transformation of pregnenolone into 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one. nih.gov |

| Michael Addition | Nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound. | Addition of side chains to the C16 position of pregn-16-en-20-one derivatives. researchgate.net |

Acetylation of the 3β-hydroxyl group is a common and critical step in the synthesis of Pregna-5,16-dien-20-one derivatives. This process forms 3-Hydroxypregna-5,16-dien-20-one 3-acetate (also called 20-Oxopregna-5,16-dien-3-yl acetate). nih.govsigmaaldrich.com The acetyl group serves as a protecting group, preventing the 3β-hydroxyl from reacting during subsequent chemical transformations, such as oxidation or substitution reactions at other positions of the steroid nucleus. nih.govresearchgate.net The acetate can be removed in a final step to yield the desired 3β-hydroxy product. nih.gov

Oxidation reactions are also fundamental in the modification of pregnadienes. While specific oxidation of Pregna-5,16-dien-20-one, 3beta-hydroxy- is not detailed in the provided context, methods have been developed for the oxidative fragmentation of related pregna-14,16-dien-20-ones. nih.gov These methods include treatment with a peroxyacid in the presence of a protic acid, which converts the dienone into a hydroxy ketone. nih.gov Such oxidative strategies are essential for converting the pregnane skeleton into other important steroid classes, like androstanes. nih.gov

| Technique | Purpose | Reagents/Conditions |

|---|---|---|

| Acetylation | Protection of the 3β-hydroxyl group. nih.govresearchgate.net | Typically involves acetic anhydride (B1165640) or acetyl chloride. |

| Deacetylation | Removal of the acetyl protecting group to restore the 3β-hydroxyl. nih.gov | Often achieved through basic hydrolysis (e.g., KOH). nih.gov |

| Oxidative Fragmentation | Cleavage of C-C bonds to transform the steroid skeleton. | Peroxyacids in the presence of a strong protic acid. nih.gov |

Michael Addition Strategies

The α,β-unsaturated ketone moiety in the D-ring of Pregna-5,16-dien-20-one, 3beta-hydroxy- is amenable to Michael (1,4-conjugate) addition reactions. This strategy is a powerful tool for introducing a variety of side chains, particularly at the C-16 position, thereby altering the molecule's steric and electronic properties.

Research has focused on using Michael additions to create analogues of neuroactive steroids like allopregnanolone (B1667786) with enhanced polarity. researchgate.net The goal of such modifications is to improve water solubility and potentially facilitate passage into the brain. researchgate.net The key reaction involves the addition of a nucleophile to the C-16 position of a pregn-16-en-20-one derivative. researchgate.net

Two primary types of nucleophiles have been successfully employed:

Carbon Nucleophiles: Carbanions, such as those derived from diethyl malonate or ethyl cyanoacetate, can be used to form a new carbon-carbon bond at the C-16 position. researchgate.net

Oxygen Nucleophiles: The oxy-Michael addition utilizes primary alcohols as nucleophiles, resulting in the formation of an ether linkage at C-16. researchgate.net

These reactions provide a direct method for attaching polar side chains, which can then be further functionalized to fine-tune the derivative's properties for specific research applications. researchgate.net

| Nucleophile Type | Example Nucleophile | Resulting Linkage at C-16 | Reference |

|---|---|---|---|

| Carbon | Diethyl malonate | Carbon-Carbon | researchgate.net |

| Carbon | Ethyl cyanoacetate | Carbon-Carbon | researchgate.net |

| Oxygen | Primary Alcohols | Carbon-Oxygen (Ether) | researchgate.net |

Functional Group Transformations and Stereochemical Control

Beyond the addition of side chains, the functional groups already present on the Pregna-5,16-dien-20-one, 3beta-hydroxy- scaffold can be selectively transformed. These modifications are crucial for building molecular complexity and achieving precise stereochemical outcomes.

Regioselective Functionalization (e.g., at C-16, C-21)

Regioselectivity—the control over which site in a molecule reacts—is paramount in steroid chemistry.

C-16 Functionalization: As discussed previously, the Michael addition is a primary method for regioselective functionalization at the C-16 position. researchgate.net This approach allows for the introduction of polar side chains with the goal of increasing water solubility. researchgate.net

C-21 Functionalization: The C-21 position, adjacent to the C-20 ketone, is another key site for modification. A common strategy begins with the transformation of the parent compound into an intermediate such as 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one. This activated intermediate can then react with various nitrogen-containing nucleophiles to introduce new functional groups at C-21. For example, reactions with ethanolamine (B43304) or other amino alcohols lead to the formation of 21-(2-hydroxy)-oyl amides. Further cyclization can yield oxazoline (B21484) rings at this position.

Selective Epoxidation and Hydroxylation Reactions

The double bonds at C-5 and C-16 are reactive sites for epoxidation and hydroxylation, which can introduce new stereocenters and functional groups.

Epoxidation: The C-16(17) double bond can be selectively epoxidized. One synthetic approach involves a three-step sequence: high stereoselective reduction of the C-20 ketone to a hydroxyl group, epoxidation of the now electron-rich C-16(17) double bond using an inexpensive peracid, and subsequent oxidation of the C-20 hydroxyl back to a ketone. google.com This process yields the 16α,17α-epoxy derivative, a crucial intermediate for corticosteroid synthesis. google.commdpi.com The double bond at C-5 can also be epoxidized, often using reagents like meta-chloroperoxybenzoic acid (m-CPBA), which typically yields a mixture of 5α,6α- and 5β,6β-epoxides. nih.gov

Hydroxylation: Hydroxylation can be achieved through both chemical and biological methods. For instance, human cytochrome P450c17, in addition to its primary 17α-hydroxylase activity, also exhibits 16α-hydroxylase activity on progesterone, a related pregnane steroid. nih.gov However, studies with cytochrome P450 21-hydroxylase (CYP21A2) have shown that it does not hydroxylate pregnenolone at the C-21 position. nih.gov This enzymatic selectivity highlights a strict structural requirement: the presence of a ketone at C-3 is necessary for C-21 hydroxylation, whereas the 3β-hydroxy group of pregnenolone prevents this specific transformation. nih.gov Fungal biotransformations are also used to introduce hydroxyl groups at various positions on the steroid skeleton, including C-16α. mdpi.com

Derivatization for Enhanced Research Utility (e.g., increased polarity, specific moieties)

A significant driver for the derivatization of Pregna-5,16-dien-20-one, 3beta-hydroxy- is the creation of new molecules with properties tailored for research, such as improved bioavailability or the ability to interact with specific biological targets. A primary example is the effort to synthesize analogues of the neurosteroid allopregnanolone with increased polarity. researchgate.net The lipophilic nature of many steroids can limit their use in aqueous environments. researchgate.net By using Michael addition strategies to introduce polar groups (e.g., those containing hydroxyl or carbamate (B1207046) functions) at the C-16 position, researchers aim to increase water solubility and improve the compound's utility in biological assays. researchgate.net

Preparation of Specific Pregna-5,16-dien-20-one, 3beta-hydroxy- Derivatives for Research

The synthesis of derivatives bearing specific heterocyclic moieties is an active area of research, driven by the potential of these compounds to interact with biological targets.

Synthesis of Triazole and Imidazole (B134444) Moieties at C-21

Derivatives of Pregna-5,16-dien-20-one, 3beta-hydroxy- containing triazole or imidazole rings at the C-21 position have been synthesized for biological evaluation. researchgate.net The synthesis starts from the acetate-protected parent compound, 16-dehydropregnenolone acetate. researchgate.net

The general synthetic pathway involves two key steps:

Introduction of a leaving group at C-21: The starting material is first brominated at C-21.

Nucleophilic substitution: The C-21 bromo derivative is then reacted with either 1,2,4-triazole (B32235) or imidazole in a solvent such as acetone. This substitution reaction attaches the heterocyclic moiety to the C-21 position. Subsequent deprotection of the 3-acetate group yields the final 3β-hydroxy derivatives. researchgate.net

These specific modifications provide valuable tool compounds for investigating structure-activity relationships and exploring new therapeutic possibilities. researchgate.net

| Target Moiety at C-21 | Starting Material | Key Reagents | Final Product Name | Reference |

|---|---|---|---|---|

| 1H-1,2,4-triazole | 16-Dehydropregnenolone acetate | 1. Bromine 2. 1,2,4-Triazole | 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | researchgate.net |

| 1H-imidazole | 16-Dehydropregnenolone acetate | 1. Bromine 2. Imidazole | 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one | researchgate.net |

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| Pregna-5,16-dien-20-one, 3beta-hydroxy- | 16-Dehydropregnenolone | C21H30O2 |

| Allopregnanolone | 3α-Hydroxy-5α-pregnan-20-one | C21H34O2 |

| Diethyl malonate | C7H12O4 | |

| Ethyl cyanoacetate | C5H7NO2 | |

| 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one | C23H30BrIO3 | |

| Ethanolamine | 2-Aminoethanol | C2H7NO |

| 16α,17α-epoxyprogesterone | 16α,17α-epoxy-4-pregnen-3,20-dione | C21H28O3 |

| meta-Chloroperoxybenzoic acid | m-CPBA | C7H5ClO3 |

| Progesterone | Pregn-4-ene-3,20-dione | C21H30O2 |

| 16-Dehydropregnenolone acetate | 3β-acetoxy-pregna-5,16-dien-20-one | C23H32O3 |

| 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | C23H29N3O2 | |

| 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one | C24H30N2O2 |

Synthesis of Oxazoline-Containing Derivatives

The introduction of an oxazoline ring to the steroid nucleus can lead to derivatives with novel biological activities. While direct synthesis from Pregna-5,16-dien-20-one, 3beta-hydroxy- is not extensively documented in readily available literature, a facile synthetic route can be extrapolated from the synthesis of related steroidal oxazolines starting from pregnenolone. nih.gov

The synthesis typically commences with the transformation of the 3-beta-hydroxy group into a more stable acetate ester to protect it during subsequent reactions. The key intermediate for the introduction of the oxazoline moiety is often a 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one derivative. nih.gov This intermediate can be reacted with various amino alcohols, such as ethanolamine, to furnish a mixture of [17(20)E]- and [17(20)Z]-isomeric 3β-hydroxy-pregna-5,17(20)-dien-21-oyl amides. nih.gov

These isomeric amides can then be separated, and the desired isomer is subjected to cyclization to form the oxazoline ring. This is commonly achieved using a dehydrating agent like phosphorus oxychloride (POCl3) in pyridine. nih.gov The final step involves the deprotection of the 3-beta-acetate group to yield the target 3-beta-hydroxy steroidal oxazoline. The orientation of the substituents at the C17(20) double bond significantly influences the nuclear magnetic resonance (NMR) spectroscopic properties, allowing for clear stereochemical assignment. nih.gov

Formation of Glycoside Conjugates

The 3-beta-hydroxy group of Pregna-5,16-dien-20-one, 3beta-hydroxy- is a prime site for the attachment of sugar moieties to form glycoside conjugates. In nature, many steroids exist as glycosides, which often enhances their solubility and can modulate their biological activity. For instance, related compounds like bisnorcholanic lactones are frequently found in plants as glycosides linked at the C3 position.

The synthesis of glycoside conjugates of Pregna-5,16-dien-20-one, 3beta-hydroxy- would typically involve the reaction of the steroid with an activated sugar donor. A common method is the Koenigs-Knorr reaction, where a glycosyl halide (e.g., acetobromo-α-D-glucose) is reacted with the steroid's hydroxyl group in the presence of a promoter, such as a silver or mercury salt. This is followed by deprotection of the sugar's protecting groups (often acetyl groups) to yield the final glycoside. The stereochemistry of the glycosidic bond is a critical aspect of the synthesis and can be influenced by the reaction conditions and the nature of the sugar donor and promoter.

Application as a Synthetic Intermediate in Steroid Chemistry

Pregna-5,16-dien-20-one, 3beta-hydroxy- serves as a crucial building block in the synthesis of various classes of steroids due to its reactive functional groups.

Precursor for Delta 16-C19 Steroids

This compound is a key precursor in the biosynthesis and chemical synthesis of Δ16-C19 steroids, which are known for their pheromonal properties in some species. The conversion is catalyzed by the enzyme Δ16-C19-steroid synthetase, a system that includes a cytochrome P-450, NADPH-cytochrome P-450 reductase, and cytochrome b5. nih.gov This enzyme system facilitates the cleavage of the C17-C20 bond of pregnenolone and its derivatives to form the corresponding 16-unsaturated C19 steroids. nih.gov

For example, pregnenolone (3β-hydroxy-5-pregnen-20-one) is converted to 5,16-androstadien-3β-ol. nih.gov It is proposed that alternative pathways for the synthesis of 5α-reduced Δ16-C19 steroids may proceed through 5α-reduced C21 steroid intermediates, bypassing the direct formation of 5,16-androstadien-3β-ol from pregnenolone. nih.gov

Intermediacy in the Synthesis of Other Steroid Families

The chemical structure of Pregna-5,16-dien-20-one, 3beta-hydroxy- allows for its transformation into a variety of other steroid families. The 20-keto group can be reduced to a hydroxyl group, leading to the formation of pregnadienols. For instance, the reduction of pregnenolone can yield 5-pregnene-3β,20α-diol. This diol can then be further metabolized by enzymes like 20α-hydroxy steroid dehydrogenase and 3β-hydroxy-Δ5-steroid dehydrogenase to produce other steroids such as 20α-hydroxypregn-4-en-3-one.

The Δ5 double bond can be isomerized to the Δ4 position, and the 3-beta-hydroxy group can be oxidized to a 3-keto group, a common transformation in the synthesis of hormonal steroids. Furthermore, the Δ16 double bond can be selectively hydrogenated or functionalized to introduce different substituents at the C16 and C17 positions, opening pathways to a diverse range of steroidal compounds. For instance, an efficient synthesis of 3α-hydroxy-5α-pregna-9(11),16-diene-20-one has been developed from 16,17α-epoxy-3β-hydroxy-5-pregnen-20-one, a derivative of the title compound. nih.gov

Conversion to Vitamin D-like Secosteroids and Related Photoproducts

A significant application of Pregna-5,16-dien-20-one, 3beta-hydroxy- and its derivatives is in the synthesis of vitamin D-like secosteroids. The process mimics the natural photochemical production of vitamin D3 in the skin. The synthesis begins with the conversion of the Δ5-steroid to a Δ5,7-diene. nih.gov This is typically achieved through a bromination-dehydrobromination sequence of the 3-acetylated precursor. nih.gov

The resulting pregna-5,7-diene is then subjected to ultraviolet B (UVB) irradiation. This photochemical reaction cleaves the B-ring of the steroid, specifically the C9-C10 bond, to form a 9,10-secosteroid with a vitamin D-like triene system. nih.govnih.gov The irradiation can also lead to the formation of other photoproducts, such as tachysterol-like and lumisterol-like isomers. nih.gov The distribution of these products is dependent on the UVB dose and other reaction conditions. nih.govnih.gov These novel secosteroids are of interest for their potential biological activities, including anticancer properties. nih.gov

Biological and Biochemical Research Insights into Pregna 5,16 Dien 20 One, 3beta Hydroxy

Enzymatic Transformations and Metabolic Pathways

The metabolism of 16-dehydropregnenolone (B108158) is characterized by its interaction with several key enzymes in steroidogenic pathways, leading to the formation of a variety of biologically active compounds.

16-dehydropregnenolone is a confirmed intermediate in the biosynthesis of 16-androstene steroids, a class of compounds recognized for their pheromonal properties in certain species, notably in pigs. nih.govnih.gov Research using neonatal porcine testicular microsomes has demonstrated that 16-dehydropregnenolone plays a direct role in the production of these C19 steroids. nih.gov

The synthesis pathway involves the enzyme CYP17A1 (Cytochrome P450c17), which exhibits a specific "andien-β-synthase" activity. This enzyme complex catalyzes the conversion of pregnenolone (B344588) to 5,16-androstadien-3β-ol, and studies have identified 16-dehydropregnenolone as an intermediate in this transformation. nih.govmdpi.com In boar testis tissue, pregnenolone is metabolized to form several Δ16-steroids, including 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol, confirming a pathway where 16-dehydropregnenolone is a crucial component. nih.gov

| Organism/Tissue | Enzyme System | Substrate(s) | Intermediate Identified | Final Product(s) | Reference |

|---|---|---|---|---|---|

| Neonatal Porcine Testicular Microsomes | Delta 16-C19-Steroid Synthetase System (including CYP17A1) | 17-hydroxypregnenolone, 16-dehydropregnenolone | 16-Dehydropregnenolone | 16-Androstenes | nih.gov |

| Boar Testis Tissue | CYP17A1 (andien-β-synthase activity) | Pregnenolone | Implied (as part of the pathway to Δ16-steroids) | 5α-androst-16-en-3α-ol, 5α-androst-16-en-3β-ol | nih.gov |

| Mouse Deer (Gonads) | CYP17A1 | Pregnenolone | 5,16-androstadien-3β-ol (from which 16-DHP is derived) | Androstenone, Androstenol | mdpi.comsemanticscholar.org |

The metabolism of 16-dehydropregnenolone is heavily influenced by cytochrome P450 enzymes, particularly CYP17A1, which is a key enzyme in the production of androgens and estrogens. wikipedia.org CYP17A1 possesses both 17α-hydroxylase and 17,20-lyase activities. wikipedia.orgnih.gov The 17,20-lyase activity is essential for cleaving the C17-20 bond of 17-hydroxypregnenolone to form dehydroepiandrosterone (B1670201) (DHEA), a precursor to sex steroids. nih.gov While human CYP17A1 efficiently converts 17-hydroxypregnenolone, it is less effective at converting 17-hydroxyprogesterone. dtu.dk Human CYP17A1 has also been shown to exhibit minor 16α-hydroxylation and 21-hydroxylation activities with progesterone (B1679170) as a substrate. nih.govnih.gov

Conversely, CYP21A2 (21-hydroxylase), another critical P450 enzyme in steroidogenesis, is primarily responsible for hydroxylating progesterone and 17α-hydroxyprogesterone to produce precursors for cortisol and aldosterone (B195564). medlineplus.govencyclopedia.pub Research indicates that Δ5-3β-hydroxysteroids, the class to which 16-dehydropregnenolone belongs, are generally not effective substrates for CYP21A2. encyclopedia.pub Mutations in the CYP21A2 gene are a common cause of congenital adrenal hyperplasia, a condition characterized by impaired cortisol and aldosterone synthesis and an overproduction of androgens. medlineplus.gov

Microbial transformations offer a highly specific and efficient means of modifying steroid structures. The acetylated form of 16-dehydropregnenolone, 16-dehydropregnenolone acetate (B1210297) (16-DPA), has been shown to be an effective substrate for microbial bioconversion. pjmonline.orgwikipedia.org

A study utilizing the bacterium Delftia acidovorans demonstrated the exclusive conversion of 16-DPA to 4-androstene-3,17-dione (AD), a key intermediate for the synthesis of numerous steroid drugs. pjmonline.org This biotransformation is significant as it proceeds without the need for 9α-hydroxylase inhibitors, which are often required to prevent the formation of byproducts in similar microbial processes. The optimal conditions for this conversion were found to be a neutral pH (7.0) and a temperature of 30°C. pjmonline.org

While direct transformation of 16-dehydropregnenolone by Penicillium citrinum is not documented in the reviewed literature, other species within the Penicillium genus are known for their ability to hydroxylate steroid molecules with high regio- and stereo-selectivity. For example, Penicillium decumbens has been used to hydroxylate 16α,17α-epoxyprogesterone, producing novel hydroxy-derivatives. nih.gov Fungi of the Penicillium genus are a rich source of structurally diverse and bioactive steroids. nih.govnih.gov

| Microorganism | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Delftia acidovorans MTCC 3363 | 16-Dehydropregnenolone Acetate (16-DPA) | 4-Androstene-3,17-dione (AD) | Exclusive conversion to AD; no 9α-hydroxylase inhibitors needed. Optimal at pH 7.0 and 30°C. | pjmonline.org |

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) is fundamental for the synthesis of all classes of hormonal steroids. wikipedia.orgnih.gov It catalyzes the conversion of Δ5-3β-hydroxysteroids to their corresponding Δ4-3-keto forms. wikipedia.org Given its structure as a Δ5-3β-hydroxysteroid, 16-dehydropregnenolone is a natural substrate for 3β-HSD.

The action of 3β-HSD on 16-dehydropregnenolone would convert it to pregna-4,16-diene-3,20-dione, also known as 16-dehydroprogesterone. google.com This reaction is a critical step, as it channels the precursor from the Δ5 pathway into the Δ4 pathway, leading to the formation of progesterone and other downstream hormones. In humans, two isozymes, HSD3B1 and HSD3B2, perform this function in different tissues, with HSD3B2 being predominant in the adrenal glands and gonads. nih.gov Deficiencies in the HSD3B2 enzyme lead to a form of congenital adrenal hyperplasia characterized by impaired production of glucocorticoids, mineralocorticoids, and sex steroids. nih.govmedlineplus.gov

Current scientific literature available through the conducted searches does not provide evidence for the direct involvement of Pregna-5,16-dien-20-one, 3beta-hydroxy- in novel vitamin D metabolic pathways.

Molecular Interactions and Receptor Binding Studies

While primarily known as a biosynthetic intermediate, research has begun to explore the direct molecular interactions of 16-dehydropregnenolone and its derivatives. Studies in male hamsters have indicated that 16-dehydropregnenolone can act as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid and cholesterol metabolism. wikipedia.org This antagonism leads to the upregulation of the CYP7A1 enzyme and a subsequent lowering of serum cholesterol, suggesting a potential role as a lipid-lowering agent. wikipedia.org

Furthermore, synthetic derivatives of 16-dehydropregnenolone have been investigated for their potential as therapeutic agents. A study focused on synthesizing derivatives of 16-dehydropregnenolone acetate to act as inhibitors of 5α-reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). nih.gov Certain synthesized triazole derivatives of 16-dehydropregnenolone also exhibited cytotoxic activity against the SK-LU-1 human lung adenocarcinoma cell line. nih.gov These findings suggest that the 16-dehydropregnenolone scaffold can serve as a basis for developing molecules that interact with specific enzymes and cellular pathways, although direct receptor binding data for the parent compound remains limited in the reviewed literature.

Cellular and Mechanistic Biological Activities

Derivatives of Pregna-5,16-dien-20-one, 3beta-hydroxy- have been a focus of anticancer research, with studies evaluating their cytotoxic effects against various human cancer cell lines.

Research into triazole derivatives has shown notable activity. Specifically, the 3β-hydroxy-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-20-one derivative and its corresponding 3β-acetate form demonstrated significant (approximately 80%) cytotoxic activity against the SK-LU-1 human lung adenocarcinoma cell line. This suggests that modifications at C-3 and C-21 of the pregnane (B1235032) skeleton can confer potent anticancer effects. These derivatives were also evaluated as part of a panel against MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. nih.gov

The cytotoxicity of pregnane steroids has also been observed in other contexts. A study on related pregnane compounds isolated from Aglaia pachyphylla evaluated their effect on MCF-7 cells. rsc.orgnih.gov Although not the exact target compound, the structurally similar 3β-hydroxy-5α-pregnan-20-one was included in this analysis. rsc.org

In the context of melanoma , studies have shown that related pregnane steroids can inhibit cell growth. Research on B16 mouse melanoma cells and human melanoma cell lines found that the female sex steroid progesterone significantly inhibited cell growth in a dose-dependent manner. scirp.org While data on the direct effects of Pregna-5,16-dien-20-one, 3beta-hydroxy- on melanoma B16 or sarcoma XC cells is limited in the reviewed literature, the findings for progesterone suggest that the pregnane steroid structure is a viable scaffold for developing antimelanoma agents. scirp.org

Cytotoxicity of Pregna-5,16-dien-20-one, 3beta-hydroxy- Derivatives and Related Steroids

| Compound/Derivative | Cell Line | Reported Activity | Source |

|---|---|---|---|

| 3β-hydroxy-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-20-one | SK-LU-1 (Lung) | ~80% cytotoxic activity | nih.gov |

| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-acetate | SK-LU-1 (Lung) | ~80% cytotoxic activity | nih.gov |

| Various Pregnenolone Derivatives | MCF-7 (Breast) | Evaluated for cytotoxicity | nih.gov |

| Progesterone (Related Pregnane Steroid) | B16 (Mouse Melanoma) | Dose-dependent growth inhibition | scirp.org |

| Progesterone (Related Pregnane Steroid) | Human Melanoma Cells | Growth inhibition | scirp.org |

Pregna-5,16-dien-20-one, 3beta-hydroxy- (also referred to as 16-Dehydropregnenolone or DHP) has been identified as a promising agent for managing high cholesterol. nih.gov Research in hyperlipidemic hamster models has elucidated the mechanism behind its lipid-lowering effects. Oral administration of DHP was found to significantly decrease serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.gov

The primary mechanism for this effect is the up-regulation of key hepatic genes involved in cholesterol metabolism. DHP was shown to increase the gene expression of:

CYP7A1 : This gene encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the conversion of cholesterol to bile acids. By promoting this catabolic pathway, DHP enhances the elimination of cholesterol. nih.gov

LXRα (Liver X Receptor alpha) and PPARα (Peroxisome Proliferator-Activated Receptor alpha) : These are nuclear transcription factors that play a central role in regulating lipid and cholesterol homeostasis. nih.gov

Furthermore, DHP administration led to an increase in the excretion of total bile acids in the feces, providing a direct confirmation of the enhanced cholesterol catabolism pathway. nih.gov These findings establish that Pregna-5,16-dien-20-one, 3beta-hydroxy- exerts its anti-hyperlipidemic activity by promoting the hepatic conversion of cholesterol into bile acids for excretion. nih.gov

Antioxidant Activity Investigations of Derivatives

While direct studies on the antioxidant capacity of Pregna-5,16-dien-20-one, 3beta-hydroxy- are not extensively documented, research into its derivatives, particularly those modified at the C-17 position, has provided valuable insights. The introduction of various functional groups to the core steroid structure can impart significant antioxidant properties.

One area of investigation involves the synthesis of oximes of steroidal chalcones derived from pregnenolone. nih.gov Chalcones, a class of compounds known for their antioxidant potential, when combined with a steroidal framework, can yield derivatives with notable free radical scavenging abilities. nih.gov A study on the synthesis of oximes of steroidal chalcones demonstrated that these compounds exhibited significant antioxidant activity when tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.gov The presence and position of different substituents on the benzene (B151609) ring of the chalcone (B49325) moiety were found to have a marked effect on the antioxidant capacity. nih.gov

Furthermore, the synthesis of 17-cyanopyridine derivatives of pregnenolone has been explored. nih.gov While the primary focus of this research was on anti-proliferative activities, it was noted that one of the potent compounds induced an increase in the level of reactive oxygen species (ROS) in cancer cells. nih.gov This finding, while seemingly contradictory to antioxidant activity, is crucial in understanding the complex role of such derivatives in cellular redox balance. The ability to modulate ROS levels is a key aspect of research into compounds targeting oxidative stress, a condition implicated in numerous diseases. mdpi.com

The antioxidant activity of various synthetic derivatives is often evaluated through established assays such as the DPPH radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation assay. nih.govmdpi.com These assays measure the ability of a compound to donate an electron or a hydrogen atom to a stable free radical, thus neutralizing it. mdpi.com The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the free radicals. mdpi.com

| Derivative Class | Assay Method | Key Findings | Reference |

| Oximes of steroidal chalcones | DPPH method | Showed significant antioxidant activity. The activity varied based on the substituents on the chalcone's benzene ring. | nih.gov |

| 17-Cyanopyridine derivatives | ROS level measurement | A potent derivative was found to increase reactive oxygen species (ROS) levels in PC-3 cells. | nih.gov |

| Hydrazone derivatives | ABTS and DPPH assays | A hydrazone derivative demonstrated excellent antioxidant activity in both assays, with low cytotoxicity. | mdpi.com |

| Polyphenolic derivatives of quinazolin-4(3H)-one | DPPH and CUPRAC assays | Pyrogallol derivatives showed high antioxidant activity, influenced by the number of phenolic groups. | nih.gov |

Antimicrobial Research (e.g., against fungi, bacteria)

The antimicrobial properties of derivatives of Pregna-5,16-dien-20-one, 3beta-hydroxy- have been an area of active research, driven by the urgent need for new antimicrobial agents to combat resistant strains of bacteria and fungi. mdpi.com The steroidal scaffold provides a versatile platform for the development of novel antimicrobial compounds.

Research has shown that the introduction of heterocyclic moieties to the pregnenolone structure can result in compounds with significant antimicrobial activity. nih.govresearchgate.net For instance, the synthesis of oximes of steroidal chalcones, as mentioned in the previous section, also yielded compounds with notable antimicrobial effects against various bacterial and fungal strains. nih.gov The antimicrobial activity of these derivatives was found to be dependent on the structural differences between the compounds, including the nature and position of substituents on the chalcone moiety. nih.gov

A variety of bacterial and fungal strains are commonly used to screen for antimicrobial activity, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. nih.govnih.govmdpi.comnih.gov The effectiveness of the compounds is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com

| Derivative/Compound Class | Target Microorganisms | Key Findings | Reference |

| Oximes of steroidal chalcones | Bacillus subtilis, Staphylococcus epidermidis, Proteus vulgaris, Pseudomonas aeruginosa, Aspergillus niger, Penicillium chrysogenum | Showed significant antimicrobial activity against all tested strains. | nih.gov |

| 3-Alkylidene-2-indolone derivatives | Gram-positive and Gram-negative bacteria, and fungi | Several derivatives exhibited moderate to high antibacterial or antifungal activities. | mdpi.com |

| Diarylamidine derivatives | Candida albicans and various bacteria | Structural features such as the presence and position of amidino groups and the nature of the aryl moieties were crucial for activity. | nih.gov |

| Harungana madagascariensis fruit extracts | Multidrug-resistant Staphylococcus aureus | Hexane extract was the most active, inhibiting catalase activity and inducing lipid peroxidation in the bacteria. | plos.org |

Influence on Low-Density Lipoprotein (LDL) Oxidation

The oxidative modification of low-density lipoprotein (LDL) is a critical event in the development of atherosclerosis. nih.gov Research into the effects of Pregna-5,16-dien-20-one, 3beta-hydroxy- (also referred to as 16-Dehydropregnenolone or DHP) on lipid metabolism has provided evidence of its potential to influence factors associated with LDL levels. nih.gov

A study investigating the effects of 16-Dehydropregnenolone in hyperlipidemic male hamsters fed a high-fat diet demonstrated its hypolipidemic activity. nih.gov Oral administration of DHP resulted in a profound decrease in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.gov A reduction in LDL-C is significant because it is the primary carrier of cholesterol in the blood, and elevated levels are a major risk factor for cardiovascular disease.

The mechanism behind this lipid-lowering effect was found to be multifaceted. DHP was shown to up-regulate the gene expression of CYP7A1, which encodes cholesterol 7α-hydroxylase, a key enzyme in the catabolism of cholesterol to bile acids. nih.gov This promotes the excretion of cholesterol from the body. nih.gov Additionally, DHP was found to induce the gene expression of the transcription factors LXRα and PPARα, which play roles in cholesterol homeostasis. nih.gov The study also observed an increase in the excretion of total bile acids through feces in the hamsters treated with DHP. nih.gov

While this study did not directly measure the oxidation of LDL particles, the significant reduction in LDL-C levels suggests a potentially beneficial role in mitigating the risk of atherosclerosis. Lower levels of circulating LDL would inherently reduce the substrate available for oxidative modification.

| Study Focus | Animal Model | Key Findings | Mechanism of Action | Reference |

| Hypolipidemic effect of 16-Dehydropregnenolone (DHP) | Hyperlipidemic male hamsters on a high-fat diet | Profoundly decreased serum levels of Total Cholesterol (TC), Triglycerides (TG), and LDL-Cholesterol (LDL-C). | Up-regulation of CYP7A1 gene expression, leading to increased cholesterol catabolism to bile acids. Induction of LXRα and PPARα gene expression. Increased fecal excretion of total bile acids. | nih.gov |

Structure Activity Relationship Sar and Mechanistic Studies of Pregna 5,16 Dien 20 One, 3beta Hydroxy and Its Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of pregnane (B1235032) derivatives is intricately linked to their three-dimensional structure and the nature and orientation of their functional groups. For Pregna-5,16-dien-20-one, 3beta-hydroxy- and its analogues, key structural features that dictate their biological response include the stereochemistry of the hydroxyl group at the C-3 position, the unsaturation in the A and D rings, and the nature of the substituent at C-17.

The 3β-hydroxy group is a critical determinant for the interaction of these steroids with various receptors and enzymes. Its orientation is paramount, as demonstrated by the differing biological activities of 3α- and 3β-hydroxy epimers in related steroid series. For instance, in studies on neuroactive steroids, the stereochemistry at C-3 significantly influences their modulatory effects on the GABA-A receptor. nih.gov

The double bond at the C-5 position in the B-ring and the C-16 position in the D-ring introduce conformational rigidity to the molecule. The Δ¹⁶-unsaturation, in particular, influences the geometry of the D-ring and the orientation of the C-20 acetyl side chain, which is often a key site for metabolic transformations or synthetic modifications.

Impact of Side Chain and Ring Modifications on Function (e.g., C-16, C-21, C-3 positions)

Systematic modifications at various positions of the pregnane skeleton have provided valuable insights into the SAR of this class of compounds.

C-16 Position

Modifications at the C-16 position have been explored to modulate the enzymatic stability and receptor affinity of pregnane derivatives. For instance, the introduction of a polar chain at the 16α-position of allopregnanolone (B1667786), a saturated analogue, was investigated to enhance water solubility and brain accessibility. researchgate.net This was inspired by the activity of a previously prepared allopregnanolone derivative with a 16α-bound tetraethylammonium (B1195904) salt. researchgate.net The key reaction for introducing these side chains was the Michael addition to derivatives of pregn-16-en-20-one. researchgate.net While several carbamate (B1207046) derivatives showed activity in displacing [³⁵S]TBPS from the picrotoxin (B1677862) binding site on GABA-A receptors, they were less potent than the parent ammonium (B1175870) salt. researchgate.net

| Compound/Modification | Biological Target/Activity | Key Findings |

| Allopregnanolone with 16α-polar chain (carbamates) | GABA-A Receptor | Displaced [³⁵S]TBPS, but less potent than the ammonium salt derivative. researchgate.net |

C-21 Position

The C-21 position, adjacent to the C-20 ketone, is another strategic site for modification. Research has shown that introducing different functionalities at this position can lead to a variety of biological activities.

C-3 Position

The 3β-hydroxy group is a frequent site for modification to alter the pharmacokinetic and pharmacodynamic properties of the steroid. Acetylation to 3β-acetoxy-pregna-5,16-dien-20-one is a common protecting group strategy in synthesis but can also influence biological activity. nih.gov

In a study focused on neuroactive steroids, a series of 3α-hydroxy-3β-(phenylethynyl)pregnan-20-ones were synthesized. nih.gov The introduction of a phenylethynyl group at the 3β-position, along with a 3α-hydroxy group, resulted in high-affinity ligands for the neuroactive steroid site on GABA-A receptors. nih.gov Appropriate substitution on the phenyl ring further enhanced this affinity, with a 4-acetyl derivative showing an IC₅₀ of 10 nM for the inhibition of [³⁵S]TBPS binding. nih.gov

| Compound/Modification | Biological Target/Activity | Key Findings |

| 3α-hydroxy-3β-(4-acetylphenylethynyl)pregnan-20-one | GABA-A Receptor | High affinity ligand with an IC₅₀ of 10 nM for inhibition of [³⁵S]TBPS binding. nih.gov |

| 3β-acetoxy-pregna-5,16-dien-20-one | Intermediate | Commonly used in the synthesis of other pregnane derivatives. researchgate.netnih.gov |

Conformational Analysis and its Biological Relevance

The Δ⁵ double bond imparts a degree of planarity to the A/B ring junction. The Δ¹⁶ double bond flattens the D-ring, which in turn affects the orientation of the C-17 acetyl side chain. This specific conformation can be critical for fitting into the binding pocket of an enzyme or receptor.

Analytical and Spectroscopic Methodologies in Pregna 5,16 Dien 20 One, 3beta Hydroxy Research

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for the separation and quantification of Pregna-5,16-dien-20-one, 3beta-hydroxy- from complex mixtures, such as biological samples and synthetic reaction products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile and thermally stable compounds, including steroids, in complex biological matrices. researchgate.netnih.gov For non-volatile steroids, a derivatization step is necessary to increase their volatility.

In the context of steroid analysis, sample preparation often involves extraction from the matrix, followed by derivatization to form, for example, methyloxime-trimethylsilyl (MO-TMS) ethers. researchgate.net This process makes the steroid amenable to GC analysis. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint for identification. researchgate.netnih.gov

GC-MS has been successfully employed for the simultaneous measurement of various steroid precursors and metabolites in brain tissue and blood, demonstrating its utility in steroid profiling. researchgate.netnih.gov This technique is particularly valuable for identifying specific steroids in complex mixtures and for studying metabolic pathways. nih.govmedicalherald.ru

Table 2: General GC-MS Parameters for Steroid Analysis

| Parameter | Description | Reference |

| Sample Preparation | Extraction followed by derivatization (e.g., oximation, silylation). | researchgate.net |

| Separation | Gas chromatography separates volatile derivatives. | nih.gov |

| Ionization | Typically Electron Ionization (EI). | nih.gov |

| Detection | Mass spectrometry provides mass spectra for identification. | researchgate.net |

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed structural elucidation and confirmation of the molecular weight of Pregna-5,16-dien-20-one, 3beta-hydroxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D- and 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the complete structural assignment of steroids.

A study on the acetylated analog, 3β-acetoxypregna-5,16-dien-20-one, highlights the use of high-field (750 MHz) 1H NMR spectroscopy for unambiguous signal assignment. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are employed to correlate protons with their directly attached carbons. nih.gov Furthermore, iterative full spin analysis can be used to extract precise coupling constant values, which are valuable for confirming the stereochemistry of the molecule. nih.gov While specific NMR data for Pregna-5,16-dien-20-one, 3beta-hydroxy- is not provided in the search results, the methodologies applied to its acetylated form are directly applicable.

Mass Spectrometry (MS, HR-ESI-MS, ESI-MS) for Structural Elucidation and Molecular Weight Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. The NIST WebBook provides the exact molecular weight of Pregna-5,16-dien-20-one, 3-hydroxy-, (3β)- as 314.4617 g/mol , corresponding to the molecular formula C21H30O2. nist.gov

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+ or other adducts with minimal fragmentation, allowing for clear determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, providing structural information about the molecule. Predicted LC-MS/MS spectra for 3beta-Hydroxypregna-5,16-dien-20-one are available, which can aid in its identification in complex samples. foodb.ca

Table 3: Mass Spectrometry Data for Pregna-5,16-dien-20-one, 3beta-hydroxy-

| Property | Value | Reference |

| Molecular Formula | C21H30O2 | nist.gov |

| Molecular Weight | 314.4617 g/mol | nist.gov |

| Ionization Techniques | Electron Ionization (EI), Electrospray Ionization (ESI) | nist.govfoodb.ca |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide information about the functional groups present in a molecule.

UV-Vis spectroscopy is used to identify chromophores, which are parts of a molecule that absorb UV or visible light. The α,β-unsaturated ketone moiety in the D-ring of Pregna-5,16-dien-20-one, 3beta-hydroxy- is expected to show a characteristic UV absorption.

IR spectroscopy provides information about the vibrational frequencies of bonds within a molecule. The IR spectrum of a related compound, Pregn-5-en-20-one, 3-hydroxy-, shows characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. nist.gov The NIST database indicates the availability of an IR spectrum for Pregna-5,16-dien-20-one, 3-hydroxy-, (3β)-, which would be expected to show similar characteristic peaks. nist.gov

Table 4: Expected IR Absorption Bands for Pregna-5,16-dien-20-one, 3beta-hydroxy-

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (O-H stretch) | ~3200-3600 | nist.gov |

| Carbonyl (C=O stretch) | ~1670-1700 (α,β-unsaturated ketone) | nist.gov |

| Alkene (C=C stretch) | ~1600-1680 | nist.gov |

X-ray Crystallography for Absolute Structural Elucidation

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed conformational features of steroidal compounds. By analyzing the diffraction pattern of X-rays passed through a single crystal of a substance, researchers can construct a three-dimensional map of electron density, revealing the precise spatial arrangement of each atom.

While a crystal structure for the parent compound Pregna-5,16-dien-20-one, 3beta-hydroxy- is not prominently available, extensive crystallographic work has been performed on its key derivative, 3β-acetoxy-pregna-5,16-dien-20-one. nih.gov A detailed study confirmed its structure through single-crystal X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules in the unit cell. nih.gov

The crystallographic data provide unambiguous evidence of the steroid's conformation:

Rings A and C adopt a stable chair conformation. nih.gov

Ring B is found in a half-chair conformation. nih.gov

Ring D exists in an envelope conformation. nih.gov

The ring junctions A/B are quasi-trans, while the B/C and C/D junctions are trans-fused. nih.gov

Interactive Table 1: Crystallographic Data for 3β-acetoxy-pregna-5,16-dien-20-one

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₃H₃₂O₃ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| a (Å) | 6.031(4) | nih.gov |

| b (Å) | 12.481(2) | nih.gov |

| c (Å) | 27.162(5) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

| Ring A Conformation | Chair | nih.gov |

| Ring B Conformation | Half-chair | nih.gov |

| Ring C Conformation | Chair | nih.gov |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone of pharmacology for quantifying the interaction between a compound and a biological target, such as a receptor or enzyme. wikipedia.orgeurofinsdiscovery.com These assays utilize a radioactive molecule (a radioligand) with known high affinity for a target to measure the ability of a non-radioactive test compound, like Pregna-5,16-dien-20-one, 3beta-hydroxy-, to compete for the same binding site. nih.gov The results allow for the determination of key parameters such as binding affinity (Ki), receptor density (Bmax), and the half-maximal inhibitory concentration (IC50). nih.gov

While comprehensive binding profiles for Pregna-5,16-dien-20-one, 3beta-hydroxy- (also known as 16-dehydropregnenolone (B108158) or 16-DHP) are not widely reported, studies have identified it as an antagonist of the farnesoid X receptor (FXR). wikipedia.org FXR is a nuclear receptor that plays a key role in regulating bile acid and lipid metabolism. The antagonistic activity of 16-DHP on FXR suggests a potential role for this steroid in metabolic pathways. wikipedia.org

To characterize this interaction in detail, a competitive radioligand binding assay would be employed. This typically involves:

Preparation of the Target: A source of the receptor, such as cell membranes from tissue or cells engineered to express FXR, is prepared.

Incubation: The receptor preparation is incubated with a fixed concentration of a specific FXR radioligand (e.g., a tritiated FXR agonist) and varying concentrations of the test compound (Pregna-5,16-dien-20-one, 3beta-hydroxy-).

Separation and Quantification: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.

Data Analysis: The ability of the test compound to displace the radioligand is plotted, allowing for the calculation of its IC50 and, subsequently, its binding affinity (Ki) using the Cheng-Prusoff equation. nih.gov

Other pregnane (B1235032) steroids have been shown to modulate the activity of different receptors, such as the GABA-A receptor, through mechanisms characterized by similar radioligand binding assays. nih.govnih.gov These studies use various radioligands to probe receptor interactions, underscoring the versatility of this technique in steroid research. nih.govnih.gov

Interactive Table 2: Illustrative Data from a Competitive Radioligand Binding Assay

This table illustrates the type of data generated from a hypothetical binding assay to characterize the interaction of the target compound with the Farnesoid X Receptor (FXR). The values are for demonstrative purposes only.

| Parameter | Description | Example Value |

| Receptor Target | The specific biological molecule being studied. | Farnesoid X Receptor (FXR) |

| Radioligand | A radioactively labeled molecule with known high affinity for the receptor. | [³H]-GW4064 (A known FXR agonist) |

| Test Compound | The non-radioactive molecule whose binding affinity is being measured. | Pregna-5,16-dien-20-one, 3beta-hydroxy- |

| IC₅₀ | The concentration of the test compound that displaces 50% of the bound radioligand. | e.g., 500 nM |

| Kᵢ (Binding Affinity) | An estimate of the equilibrium dissociation constant for the test compound. A lower Kᵢ indicates higher binding affinity. | e.g., 250 nM |

| Result | A qualitative summary of the compound's interaction with the receptor. | Competitive Antagonist |

Computational and Theoretical Approaches in Pregna 5,16 Dien 20 One, 3beta Hydroxy Research

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Pregna-5,16-dien-20-one, 3beta-hydroxy-, and a protein target at the atomic level.

Molecular Docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of pregnenolone (B344588), the parent compound of Pregna-5,16-dien-20-one, 3beta-hydroxy-, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. For instance, studies on novel 4-azapregnene derivatives, which share the core steroid structure, have utilized molecular docking to explore their affinity for targets like 5α-reductase type 2 and estrogen receptor α (ERα). nih.gov These simulations revealed that the synthesized azasteroids could potentially interact with these receptors, with some derivatives showing higher affinity for ERα compared to the natural ligand, 17β-estradiol. nih.gov Similarly, docking studies of other pregnenolone analogues have been used to investigate their inhibitory potential against enzymes like CYP17 hydroxylase, a key enzyme in steroid biosynthesis. researchgate.net Such studies typically involve generating a 3D model of the ligand and docking it into the active site of the target protein to predict binding affinity and key interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.net

A hypothetical molecular docking study of Pregna-5,16-dien-20-one, 3beta-hydroxy- with a target protein might yield data such as the following:

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Estrogen Receptor α | -9.2 | Arg394, Glu353, His524 | Hydrogen Bond, Hydrophobic |

| 5α-reductase type 2 | -8.5 | Tyr91, Arg146, Asn193 | Hydrogen Bond, Pi-Alkyl |

| CYP17A1 | -7.9 | Ala105, Phe114, Trp208 | Hydrophobic, Pi-Sigma |

This table is illustrative and based on typical findings for related steroid compounds.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic and Vibrational Properties, NMR Chemical Shifts)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for investigating the intrinsic properties of molecules like Pregna-5,16-dien-20-one, 3beta-hydroxy-. aps.orgyoutube.com DFT allows for the accurate calculation of a wide range of molecular properties.

Electronic and Vibrational Properties: DFT calculations can be used to optimize the molecular geometry of Pregna-5,16-dien-20-one, 3beta-hydroxy-, providing precise bond lengths and angles. From the optimized geometry, various electronic properties

Natural Occurrence and Isolation Studies of Pregna 5,16 Dien 20 One, 3beta Hydroxy

Isolation from Natural Sources (e.g., Marine Organisms like Soft Coral, Plants like Allium ursinum L.)

While the direct isolation of Pregna-5,16-dien-20-one, 3beta-hydroxy- from marine organisms like soft corals has not been definitively reported in the reviewed literature, these organisms are well-documented reservoirs of a diverse array of pregnane-type steroids. Numerous studies on soft corals, particularly from the genera Scleronephthya and Sinularia, have resulted in the isolation and characterization of novel pregnane (B1235032) derivatives. For instance, research on the Formosan soft coral Scleronephthya flexilis led to the isolation of 3β-methoxy-5,20-pregnadiene and 3β-acetoxy-5,20-pregnadiene. Similarly, investigations into other soft corals have yielded a variety of pregnane steroids, suggesting that these marine invertebrates possess the biosynthetic pathways to produce such compounds. This makes soft corals a promising, albeit unconfirmed, source for Pregna-5,16-dien-20-one, 3beta-hydroxy-.

In the plant kingdom, the presence of Pregna-5,16-dien-20-one, 3beta-hydroxy- has been more concretely established. It has been identified in fenugreek (Trigonella foenum-graecum), a plant known for its rich composition of steroidal saponins. Furthermore, the compound has been reported in plants belonging to the Solanum genus. While specific isolation from Allium ursinum L. (wild garlic) has not been documented, this plant is known to contain various steroidal glycosides and other sulfur-containing compounds. Metabolomic studies on Allium ursinum L. have been conducted to understand its chemical composition, but have not yet specifically identified Pregna-5,16-dien-20-one, 3beta-hydroxy-.

The following table summarizes the documented and potential natural sources of Pregna-5,16-dien-20-one, 3beta-hydroxy- and related compounds.

| Natural Source | Compound | Status | Research Focus |

| Soft Corals (Scleronephthya, Sinularia) | Various Pregnane Steroids | Potential Source | Isolation and characterization of novel bioactive steroids. |

| Fenugreek (Trigonella foenum-graecum) | Pregna-5,16-dien-20-one, 3beta-hydroxy- | Identified | Phytochemical analysis of steroidal components. |

| Solanum genus | Pregna-5,16-dien-20-one, 3beta-hydroxy- | Identified | Investigation of steroidal alkaloids and related compounds. |

| Allium ursinum L. | Steroidal Glycosides | Unconfirmed | Metabolomic profiling and identification of bioactive compounds. nih.govnih.gov |

Identification in Biological Systems and Metabolomes

The identification of Pregna-5,16-dien-20-one, 3beta-hydroxy- and its isomers within biological systems is an area of ongoing research, particularly in the context of steroid metabolism. Pregnenolone (B344588), a precursor to this compound, is a central molecule in the steroidogenic pathways of mammals, leading to the synthesis of progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens.

A significant study in this area involved the analysis of the fetal horse gonad, where a structurally similar compound, 3 beta-hydroxy-5,7-pregnadien-20-one, was identified as an endogenous steroid. This discovery suggests the existence of alternative steroid biosynthesis pathways in certain biological systems. The identification was achieved through a combination of solvent partition, thin-layer chromatography, and high-performance liquid chromatography for purification, followed by ultraviolet and mass spectroscopy, as well as gas chromatography-mass spectroscopy for structural elucidation.

In the broader context of metabolomics, the detection of pregnane derivatives in various biological fluids and tissues points to their role as intermediates or end-products of metabolic processes. While the specific metabolomic profile of Pregna-5,16-dien-20-one, 3beta-hydroxy- is not extensively detailed in the current body of literature, the foundational knowledge of mammalian steroidogenesis indicates that such compounds are likely present as part of the complex network of steroid metabolites. The biosynthesis of pregnenolone from cholesterol is a critical initial step, and its subsequent modifications lead to a wide array of structurally diverse steroids.

The table below outlines key findings related to the identification of Pregna-5,16-dien-20-one, 3beta-hydroxy- and similar compounds in biological systems.

| Biological System | Compound Identified | Significance |

| Fetal Horse Gonad | 3 beta-hydroxy-5,7-pregnadien-20-one | Indicates endogenous production of related pregnadiene steroids. |

| Mammalian Systems | Pregnenolone and its derivatives | Pregna-5,16-dien-20-one, 3beta-hydroxy- is a derivative of the central steroid precursor, pregnenolone. nih.gov |

Q & A

How can I achieve unambiguous <sup>1</sup>H NMR characterization of 3β-hydroxy-pregna-5,16-dien-20-one and its derivatives?

Methodological Answer:

- Key Tools : Use HSQC (Heteronuclear Single Quantum Coherence) to resolve coupling constants in overlapped spectral regions. Pair this with iterative full spin analysis via PERCH NMR software for total spectral assignment .

- Validation : Compare experimental vicinal coupling constants (e.g., JHH values) with Altona’s empirical calculations. For 3β-acetoxypregna-5,16-dien-20-one (16-DPA), this approach yielded an R² > 0.99, confirming assignments. However, inconsistencies in progesterone and testosterone highlight the need for iterative validation .

- Advanced Tip : Reassign coupling constants at C-15 and C-16 if discrepancies arise (e.g., poor Altona correlation), as seen in testosterone derivatives .

What synthetic routes are recommended for preparing 3β-hydroxy-pregna-5,16-dien-20-one intermediates?

Methodological Answer:

- Starting Materials : Utilize steroidal precursors like potato glycoalkaloids or commercially available intermediates (e.g., 3β-acetoxypregna-5,16-dien-20-one) .

- Key Steps :

- Acetylation at C-3 to stabilize the hydroxyl group during synthesis .

- Selective oxidation or dehydrogenation at C-16 to introduce the dienone system .

- Validation : Confirm structural fidelity via <sup>1</sup>H NMR and cross-check against literature data (e.g., δ ~5.38 ppm for H-6 in the Δ<sup>5</sup> system) .

What safety protocols are critical when handling 3β-hydroxy-pregna-5,16-dien-20-one in the lab?

Methodological Answer:

- Hazard Classification : Classified as a Category 2 carcinogen (H351). Use PPE (gloves, lab coat, face shield) and ensure fume hood ventilation .

- Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose via authorized waste management .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

How can I differentiate 3β-hydroxy-pregna-5,16-dien-20-one from structurally similar steroids?

Methodological Answer:

- Key Spectral Markers :

- <sup>1</sup>H NMR : Look for Δ<sup>5</sup> and Δ<sup>16</sup> olefinic protons (δ 5.38–5.50 ppm and δ 5.90–6.10 ppm, respectively) .

- Mass Spec : Molecular ion at m/z 356.235 (C23H32O3) for 16-DPA .

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: MeCN/H2O, 70:30) to resolve retention time differences .

Advanced: How to resolve contradictions in vicinal coupling constants during NMR analysis?

Methodological Answer:

- Root Cause : Steric or electronic effects may deviate experimental JHH values from Altona’s predictions. For example, testosterone’s C-15/C-16 couplings require reassignment if R² < 0.8 .

- Solution :

- Re-analyze NOESY/ROESY data to confirm spatial proximity of protons.

- Apply density functional theory (DFT) calculations to model JHH values for strained conformers .

- Case Study : Reassigning 16-DPA’s C-15/C-16 couplings improved Altona correlation from R² = 0.72 to 0.97 .

What biological interactions are associated with 3β-hydroxy-pregna-5,16-dien-20-one?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.